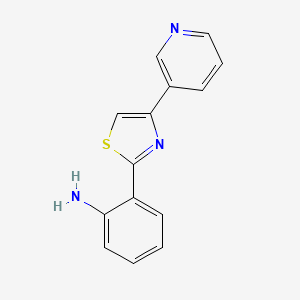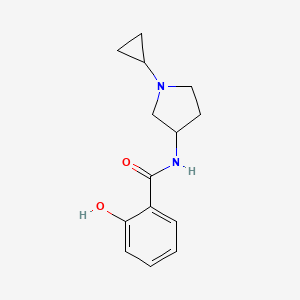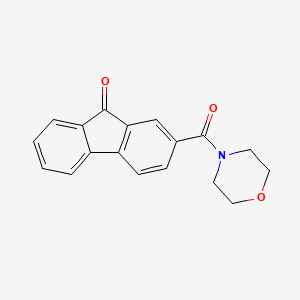
3-(3-fluorophenyl)-N-(4-methoxybutyl)cyclobutan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-fluorophenyl)-N-(4-methoxybutyl)cyclobutan-1-amine, also known as FMeO-PCBuCy, is a synthetic compound that belongs to the class of phenethylamines. This compound is a research chemical that has gained popularity among scientists due to its potential as a psychoactive substance. FMeO-PCBuCy has a unique structure that makes it an interesting subject of study for researchers.
Mécanisme D'action
The exact mechanism of action of 3-(3-fluorophenyl)-N-(4-methoxybutyl)cyclobutan-1-amine is not fully understood. However, it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI). This compound binds to the serotonin transporter and prevents the reuptake of serotonin, leading to an increase in serotonin levels in the brain. This increase in serotonin levels is believed to be responsible for the psychoactive effects of 3-(3-fluorophenyl)-N-(4-methoxybutyl)cyclobutan-1-amine.
Biochemical and Physiological Effects:
3-(3-fluorophenyl)-N-(4-methoxybutyl)cyclobutan-1-amine has been shown to have a wide range of biochemical and physiological effects. This compound has been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain. 3-(3-fluorophenyl)-N-(4-methoxybutyl)cyclobutan-1-amine has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a role in the growth and survival of neurons. This compound has been shown to have neuroprotective effects and may have potential as a treatment for various neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
3-(3-fluorophenyl)-N-(4-methoxybutyl)cyclobutan-1-amine has several advantages as a research tool. This compound is relatively stable and can be stored for long periods of time. 3-(3-fluorophenyl)-N-(4-methoxybutyl)cyclobutan-1-amine is also easy to synthesize and can be produced in large quantities. However, there are also some limitations to using 3-(3-fluorophenyl)-N-(4-methoxybutyl)cyclobutan-1-amine in lab experiments. This compound is not well-studied, and the long-term effects of its use are not fully understood. Additionally, 3-(3-fluorophenyl)-N-(4-methoxybutyl)cyclobutan-1-amine is a psychoactive substance, which may make it difficult to control for confounding variables in lab experiments.
Orientations Futures
There are several future directions for the study of 3-(3-fluorophenyl)-N-(4-methoxybutyl)cyclobutan-1-amine. One potential direction is to study the effects of 3-(3-fluorophenyl)-N-(4-methoxybutyl)cyclobutan-1-amine on various mental health disorders, such as depression and anxiety. Another potential direction is to study the neuroprotective effects of 3-(3-fluorophenyl)-N-(4-methoxybutyl)cyclobutan-1-amine and its potential as a treatment for neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of 3-(3-fluorophenyl)-N-(4-methoxybutyl)cyclobutan-1-amine and its effects on the brain.
Méthodes De Synthèse
The synthesis of 3-(3-fluorophenyl)-N-(4-methoxybutyl)cyclobutan-1-amine involves several steps. The first step is the synthesis of 3-fluorophenylacetone, which is then reacted with 4-methoxybutylamine to form the intermediate 3-(3-fluorophenyl)-N-(4-methoxybutyl)propan-1-amine. This intermediate is then cyclized to form 3-(3-fluorophenyl)-N-(4-methoxybutyl)cyclobutan-1-amine. The synthesis of 3-(3-fluorophenyl)-N-(4-methoxybutyl)cyclobutan-1-amine is a complex process that requires advanced knowledge of organic chemistry.
Applications De Recherche Scientifique
3-(3-fluorophenyl)-N-(4-methoxybutyl)cyclobutan-1-amine has gained popularity among scientists due to its potential as a psychoactive substance. This compound has been studied for its effects on the central nervous system and its potential as a treatment for various mental health disorders. 3-(3-fluorophenyl)-N-(4-methoxybutyl)cyclobutan-1-amine has also been studied for its potential use as a research tool to study the structure and function of neurotransmitters.
Propriétés
IUPAC Name |
3-(3-fluorophenyl)-N-(4-methoxybutyl)cyclobutan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22FNO/c1-18-8-3-2-7-17-15-10-13(11-15)12-5-4-6-14(16)9-12/h4-6,9,13,15,17H,2-3,7-8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAEPNTDBUVKBJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCCNC1CC(C1)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-fluorophenyl)-N-(4-methoxybutyl)cyclobutan-1-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-methoxyphenyl)-N-[(1-methylpiperidin-3-yl)methyl]cyclobutan-1-amine](/img/structure/B7589360.png)
![2-Methyl-4-[3-(oxolan-2-yl)propanoylamino]benzoic acid](/img/structure/B7589367.png)
![4-[(2-Ethoxyacetyl)amino]-2-methylbenzoic acid](/img/structure/B7589374.png)
![N-[(Z)-2,3-dihydroinden-1-ylideneamino]-3-morpholin-4-ylsulfonylbenzamide](/img/structure/B7589384.png)


![2-[5-(1,2-Oxazol-3-yl)-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B7589402.png)

![3-[4-(4,5-Dimethyl-1,3-thiazol-2-yl)piperazin-1-yl]propanoic acid](/img/structure/B7589415.png)



![2-[Methyl(quinoline-2-carbonyl)amino]butanoic acid](/img/structure/B7589448.png)
![2-[Methyl(thiophene-3-carbonyl)amino]butanoic acid](/img/structure/B7589454.png)